Cas no 2229485-63-4 (2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol)

2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol
- 2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
- 2229485-63-4
- EN300-1747882
-
- インチ: 1S/C8H14N2OS/c1-5(2)8-10-4-7(12-8)6(11)3-9/h4-6,11H,3,9H2,1-2H3
- InChIKey: IQMCQCWCLVBCMY-UHFFFAOYSA-N
- ほほえんだ: S1C(=CN=C1C(C)C)C(CN)O
計算された属性
- せいみつぶんしりょう: 186.08268425g/mol
- どういたいしつりょう: 186.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747882-10.0g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 10g |
$6512.0 | 2023-06-03 | ||
Enamine | EN300-1747882-5.0g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 5g |
$4391.0 | 2023-06-03 | ||
Enamine | EN300-1747882-1.0g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 1g |
$1515.0 | 2023-06-03 | ||
Enamine | EN300-1747882-0.1g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 0.1g |
$1332.0 | 2023-09-20 | ||
Enamine | EN300-1747882-2.5g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 2.5g |
$2969.0 | 2023-09-20 | ||
Enamine | EN300-1747882-0.5g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 0.5g |
$1453.0 | 2023-09-20 | ||
Enamine | EN300-1747882-1g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 1g |
$1515.0 | 2023-09-20 | ||
Enamine | EN300-1747882-10g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 10g |
$6512.0 | 2023-09-20 | ||
Enamine | EN300-1747882-0.25g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 0.25g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1747882-0.05g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 0.05g |
$1272.0 | 2023-09-20 |
2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-olに関する追加情報
Comprehensive Overview of 2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol (CAS No. 2229485-63-4): Properties, Applications, and Research Insights
The compound 2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol (CAS No. 2229485-63-4) is a specialized organic molecule featuring a thiazole core substituted with an amino alcohol functional group. This structural motif endows it with unique physicochemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. Its systematic name reflects the presence of a propan-2-yl (isopropyl) group attached to the 1,3-thiazole ring, further functionalized with an ethanolamine side chain. Researchers often explore such heterocyclic compounds for their potential bioactivity, particularly in modulating enzymatic pathways or serving as intermediates in drug synthesis.
In recent years, the demand for thiazole derivatives has surged due to their prevalence in FDA-approved drugs and agrochemicals. A 2023 study highlighted that 2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol exhibits promising solubility in polar solvents like DMSO and methanol, which is critical for formulation stability. This aligns with industry trends favoring molecules with improved bioavailability—a frequent search query among medicinal chemists. The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, a key parameter in ADMET profiling for drug candidates.
From a synthetic chemistry perspective, the amino alcohol moiety in CAS No. 2229485-63-4 offers versatile reactivity. It can undergo N-acylation, O-alkylation, or serve as a ligand for metal catalysts—an area gaining traction in green chemistry forums. Notably, its thiazole ring is resistant to oxidative degradation, a property highly searched by researchers developing long-lasting crop protection agents. Patent databases reveal applications of analogous structures in kinase inhibitor designs, correlating with rising Google Trends for "targeted cancer therapies."
Analytical characterization of this compound typically involves HPLC-UV (retention time ~6.2 min under C18 conditions) and LC-MS (m/z 201 [M+H]+). These protocols are frequently cited in method development queries for nitrogen-containing heterocycles. Thermal stability studies indicate decomposition above 240°C, making it suitable for high-temperature reactions—a feature discussed in material science communities investigating heat-resistant polymers.
Environmental and regulatory aspects of 2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol remain under study. Preliminary biodegradation data suggest moderate persistence in aqueous systems, prompting interest in green chemistry modifications—a trending topic in sustainable chemistry circles. Its absence from major restricted substance lists (verified via REACH and TSCA databases) positions it as a viable candidate for commercial scale-up.
Future research directions may explore its structure-activity relationships (SAR) in antimicrobial applications, leveraging the thiazole scaffold's known efficacy against resistant strains—a hot topic in PubMed searches. Computational modeling studies (e.g., molecular docking with bacterial efflux pumps) could further elucidate its mechanism, addressing frequent queries about "next-gen antibiotic adjuvants."
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